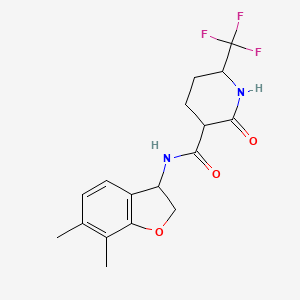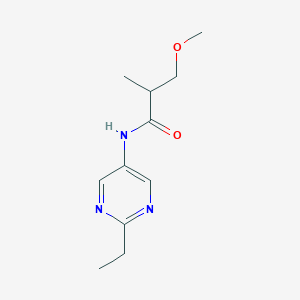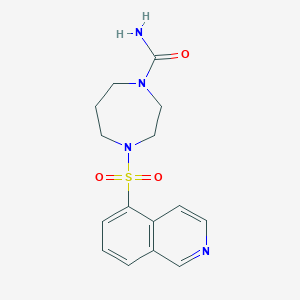![molecular formula C16H20N2O2S B7054792 N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B7054792.png)
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of an oxazole ring and a cyclooctathiophene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the oxazole ring. One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The cyclooctathiophene moiety can be synthesized through a series of cyclization and functionalization reactions involving thiophene precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to modify the oxazole ring or the cyclooctathiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring and the thiophene moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole or thiophene rings .
Scientific Research Applications
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the cyclooctathiophene moiety can modulate the compound’s overall conformation and binding affinity . These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor featuring an oxazole ring.
Uniqueness
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is unique due to its combination of an oxazole ring and a cyclooctathiophene structure. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to other oxazole derivatives .
Properties
IUPAC Name |
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-13(18-10-20-11)9-17-16(19)15-8-12-6-4-2-3-5-7-14(12)21-15/h8,10H,2-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSXRHYDBVSIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CNC(=O)C2=CC3=C(S2)CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)amino]-3-oxopropyl]-1H-indazole-3-carboxamide](/img/structure/B7054738.png)

![N-but-2-ynyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7054751.png)

![4-[[(1-Methylpyrrol-3-yl)methylamino]methyl]oxane-4-carboxamide](/img/structure/B7054759.png)


![1-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]-4-(2-methyl-1,3-thiazol-4-yl)butan-1-one](/img/structure/B7054777.png)
![N-[1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7054782.png)
![(2-Chloro-6-fluorophenyl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B7054786.png)
![6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7054797.png)
![(3-Ethyltriazol-4-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7054804.png)
![1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7054812.png)
![3-Cyclopropyl-5-[4-(4,5-dimethylthiophen-2-yl)sulfonyl-1-methylpiperazin-2-yl]-1,2,4-oxadiazole](/img/structure/B7054816.png)
